molecular formula C7H11N3O2 B12075394 N-methyl-2-(1H-pyrazol-4-yloxy)propanamide

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide

Cat. No.: B12075394
M. Wt: 169.18 g/mol
InChI Key: FDBZLXGGGUAQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1H-pyrazol-4-yloxy)propanamide typically involves the reaction of N-methylpropanamide with 4-hydroxypyrazole. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of the pyrazole, facilitating its nucleophilic attack on the carbonyl carbon of the N-methylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-(1H-pyrazol-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(1H-pyrazol-3-yloxy)propanamide
  • N-methyl-2-(1H-pyrazol-5-yloxy)propanamide
  • N-methyl-2-(1H-pyrazol-4-yloxy)butanamide

Uniqueness

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-methyl-2-(1H-pyrazol-4-yloxy)propanamide

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)8-2)12-6-3-9-10-4-6/h3-5H,1-2H3,(H,8,11)(H,9,10)

InChI Key

FDBZLXGGGUAQHA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)OC1=CNN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.